molecular formula C15H17N B1211388 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene CAS No. 9003-56-9

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

Cat. No. B1211388
M. Wt: 211.3 g/mol
InChI Key: XECAHXYUAAWDEL-UHFFFAOYSA-N
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Patent
US05225479

Procedure details

The procedure of Example i was repeated except a total of 273 grams of acrylonitrile was used instead of the total of 546 grams as per Example 1. In this example, the incremental addition was repeated except only one half of each amount of acrylonitrile was used. A portion of the latex was isolated for subsequent blending and the remaining latex coagulated as per Example 1. The dry rubber had a Mooney viscosity (100° C.) of 127, a bound acrylonitrile content of 3.8 weight percent (by Carlo Erba nitrogen analysis), a bound styrene content of 40.4 weight percent (by FTIR analysis) and a glass transition temperature of -28° C. (by DSC, Differential Scanning Calorimetry).
Quantity
273 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
127
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:5]=[CH:6][CH:7]=[CH2:8].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:1](#[N:4])[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
273 g
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
127
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A portion of the latex was isolated for subsequent blending

Outcomes

Product
Name
Type
Smiles
C=CC=C.C=CC1=CC=CC=C1.C(C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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